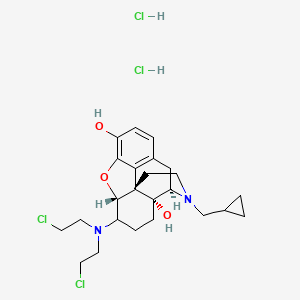

beta-Chlornaltrexamine dihydrochloride

Descripción

Historical Perspectives in Opioid Receptor Research

The development of β-Chlornaltrexamine in the late 1970s marked a significant advancement in the study of opioid pharmacology. First described in 1978, β-CNA emerged from efforts to create affinity labels for opioid receptors—molecules that could bind specifically and irreversibly to their targets. wikipedia.org This was part of a broader scientific endeavor to characterize the different types of opioid receptors that had been hypothesized to exist. Before the advent of irreversible antagonists like β-CNA, researchers relied on competitive antagonists, such as naloxone (B1662785) and naltrexone (B1662487), which bind reversibly to receptors. While useful, the transient nature of this binding limited their application in studies requiring a sustained receptor blockade.

The synthesis of β-CNA from the parent compound naltrexamine provided a tool that could durably inactivate opioid receptors, allowing for more detailed investigation into their function and distribution. wikipedia.orgnih.gov This innovation paved the way for numerous studies aimed at differentiating the roles of the various opioid receptor subtypes (μ, δ, and κ). The development of β-CNA, alongside other related irreversible ligands like β-funaltrexamine (β-FNA), provided researchers with the means to selectively and persistently modulate the opioid system, thereby helping to build the foundational knowledge of opioid pharmacology that exists today. nih.gov

Significance of Irreversible Antagonism in Pharmacological Studies

The concept of irreversible antagonism is of profound importance in pharmacology, and compounds like β-CNA exemplify its utility. Unlike competitive antagonists that bind reversibly and can be displaced by increasing concentrations of an agonist, irreversible antagonists form a covalent bond with the receptor, leading to a non-equilibrium blockade. nih.gov This effectively removes the receptor from the functional pool for an extended period, often for the entire lifespan of the receptor protein.

This durable and long-lasting inactivation offers several key advantages in research:

Studying Receptor Function: By persistently blocking a specific receptor or set of receptors, scientists can investigate the physiological consequences of their absence. This helps to elucidate the roles these receptors play in various biological processes, such as pain perception, reward, and autonomic regulation. nih.govmedchemexpress.com

Characterizing Receptor Subtypes: Irreversible antagonists have been instrumental in distinguishing between different receptor subtypes. For example, by comparing the effects of a non-selective irreversible antagonist like β-CNA with a more selective one, researchers can parse the specific functions mediated by each receptor type. nih.gov

Investigating Receptor Turnover and Regulation: The long duration of action allows for the study of receptor dynamics, including the rates at which new receptors are synthesized and inserted into the cell membrane.

Probing Agonist Efficacy: Irreversible antagonists can be used to determine the intrinsic efficacy of various opioid agonists. By inactivating a fraction of the receptor population, researchers can assess how effectively different agonists can produce a response with the remaining available receptors.

The use of β-CNA as a non-equilibrium antagonist allows for the study of the opioid system in a way that is not possible with reversible ligands, providing a clearer picture of the long-term consequences of receptor blockade. nih.gov

Overview of Opioid Receptor Subtypes Targeted by Beta-Chlornaltrexamine Dihydrochloride

Beta-Chlornaltrexamine is characterized as a non-selective antagonist, meaning it binds to and inactivates multiple types of opioid receptors with high affinity. wikipedia.org The primary targets of β-CNA are the three classical opioid receptors: the mu (μ), delta (δ), and kappa (κ) opioid receptors. wikipedia.orgnih.gov

Research has demonstrated that β-CNA irreversibly antagonizes agonist actions mediated by all three of these receptor subtypes. nih.gov For instance, studies using isolated tissue preparations, such as the mouse vas deferens, have shown that pretreatment with β-CNA effectively blocks the effects of agonists that are selective for μ, δ, and κ receptors. nih.gov This broad-spectrum activity contrasts with other related compounds like β-funaltrexamine (β-FNA), which shows a pronounced selectivity for irreversibly antagonizing the μ-opioid receptor while having reversible effects at other receptors. nih.gov

Below is an interactive table summarizing the opioid receptor subtypes targeted by Beta-Chlornaltrexamine Dihydrochloride.

| Receptor Subtype | Name | Action of Beta-Chlornaltrexamine | Selectivity |

| MOR | Mu-Opioid Receptor | Irreversible Antagonism; some partial agonist activity | Non-selective |

| DOR | Delta-Opioid Receptor | Irreversible Antagonism | Non-selective |

| KOR | Kappa-Opioid Receptor | Irreversible Antagonism; some partial agonist activity | Non-selective |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C24H34Cl4N2O3 |

|---|---|

Peso molecular |

540.3 g/mol |

Nombre IUPAC |

(4R,4aR,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |

InChI |

InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17?,19-,22+,23+,24+;;/m1../s1 |

Clave InChI |

JJZDLJGFHABVOM-FARCGQQCSA-N |

SMILES isomérico |

C1CC1CN2CC[C@]34[C@@H]5C(CC[C@@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl |

SMILES canónico |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl |

Origen del producto |

United States |

Molecular and Cellular Pharmacology of Beta Chlornaltrexamine Dihydrochloride

Irreversible Binding Characteristics at Opioid Receptors

The defining feature of beta-chlornaltrexamine's interaction with opioid receptors is its ability to form a long-lasting, irreversible bond. This contrasts with conventional competitive antagonists, which bind reversibly and can be displaced by increasing concentrations of an agonist. The irreversible nature of β-CNA's binding provides a powerful method for inactivating a population of opioid receptors, enabling researchers to study the consequences of their long-term blockade.

Covalent Ligand-Receptor Interaction Mechanisms

Beta-chlornaltrexamine's structure incorporates a nitrogen mustard moiety, a highly reactive electrophilic group. This group is key to its mechanism of irreversible antagonism. Upon administration, the nitrogen mustard can undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This cation is a potent electrophile that can readily react with nucleophilic groups present on amino acid residues within the opioid receptor protein. This reaction results in the formation of a stable covalent bond between the drug and the receptor, effectively tethering the antagonist to its binding site and preventing its dissociation. This process, known as alkylation, permanently alters the receptor's structure and renders it incapable of binding with its endogenous or exogenous ligands, thus leading to its inactivation.

Alkylation of Cysteine Residues within Receptor Binding Sites

While the precise amino acid residues that β-CNA alkylates across all opioid receptor subtypes have not been definitively elucidated in a single comprehensive study, research on the effects of other alkylating agents on opioid receptors provides strong evidence for the involvement of cysteine residues. Cysteine contains a highly nucleophilic thiol (-SH) group, making it a prime target for electrophilic attack by agents like the aziridinium ion formed from β-CNA. Studies have shown that the modification of cysteine residues within the mu-opioid receptor by thiol alkylating agents leads to the inactivation of ligand binding. core.ac.uk It is hypothesized that β-chlornaltrexamine follows a similar mechanism, with its reactive electrophile targeting and covalently bonding to one or more accessible cysteine residues located within or near the binding pocket of the mu, delta, and kappa opioid receptors. This alkylation event is the molecular basis for the irreversible inactivation of the receptor.

Non-selective Antagonism Across Opioid Receptor Subtypes

Beta-chlornaltrexamine is characterized by its lack of selectivity among the three major opioid receptor subtypes. It acts as an antagonist at mu, delta, and kappa opioid receptors, inactivating all three with considerable potency. This non-selective profile makes it a useful tool for studying the global effects of opioid system blockade. However, it also necessitates careful experimental design when the goal is to investigate the function of a specific receptor subtype.

Mu-Opioid Receptor (MOR) Inactivation Profile

Beta-chlornaltrexamine effectively and irreversibly antagonizes the mu-opioid receptor, the primary target for morphine and many clinically used opioids. Its inactivation of MORs has been demonstrated in various in vitro and in vivo models. While specific inactivation constants can vary depending on the experimental conditions and tissue preparation, the potent and long-lasting blockade of MORs by β-CNA is a consistent finding.

| Parameter | Value | Tissue/Preparation |

| IC50 | 2.9 nM | Rat brain membranes |

This table is based on representative data and values may vary between studies.

Delta-Opioid Receptor (DOR) Inactivation Profile

Similar to its effects on MORs, beta-chlornaltrexamine demonstrates robust and irreversible antagonism at delta-opioid receptors. These receptors are involved in various physiological processes, and their inactivation by β-CNA has been instrumental in elucidating their functions.

| Parameter | Value | Tissue/Preparation |

| IC50 | 4.6 nM | Rat brain membranes |

This table is based on representative data and values may vary between studies.

Kappa-Opioid Receptor (KOR) Inactivation Profile

The kappa-opioid receptor is the third major opioid receptor subtype that is irreversibly antagonized by beta-chlornaltrexamine. The inactivation of KORs by β-CNA has been crucial for understanding their role in various neurological and physiological functions. Some studies have indicated that β-CNA may also exhibit some agonist activity at kappa-receptors, a factor that researchers must consider when interpreting experimental results. nih.govnih.gov

| Parameter | Value | Tissue/Preparation |

| IC50 | 1.8 nM | Rat brain membranes |

This table is based on representative data and values may vary between studies.

Functional Consequences of Receptor Inactivation

Beta-chlornaltrexamine (β-CNA) is a non-equilibrium opioid receptor antagonist that covalently binds to and inactivates opioid receptors. nih.gov This irreversible alkylation has profound functional consequences on the molecular and cellular signaling pathways typically initiated by opioid receptor activation. The primary effect of β-CNA is to reduce the population of functional receptors available to bind with agonists, which in turn attenuates the downstream signaling cascades responsible for the pharmacological effects of opioids.

Opioid receptors are canonical G protein-coupled receptors (GPCRs) that transduce extracellular signals by activating intracellular heterotrimeric G proteins, primarily of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then interact with various downstream effectors, such as adenylyl cyclase and ion channels, to produce a cellular response.

The irreversible inactivation of opioid receptors by β-CNA directly impairs this primary signal transduction step. By reducing the number of functional receptors on the cell surface, β-CNA effectively diminishes the cell's capacity to activate G proteins in response to an agonist. Chronic opioid treatment has been shown to lead to the uncoupling of opioid receptors from their G-proteins, and the irreversible nature of β-CNA binding produces a similar, albeit more permanent, functional outcome. nih.gov This reduction in receptor reserve means that a higher concentration of agonist is required to achieve a comparable level of G protein activation, and the maximal possible response may be significantly reduced.

Research has demonstrated that the kinetics of G protein-mediated events are dependent on the number of available receptors. For instance, the partial blockade of µ-opioid receptors (MORs) with β-CNA leads to a decrease in the activation rate of G protein-coupled inwardly rectifying potassium (GIRK) channels upon agonist stimulation. This illustrates a direct functional consequence of β-CNA-mediated receptor inactivation on a key G protein-regulated effector pathway.

Table 1: Effect of β-CNA on G Protein Signaling Components

| Signaling Component | Standard Function | Consequence of β-CNA Inactivation |

|---|---|---|

| Opioid Receptor | Binds agonist, activates G protein | Covalently bound and inactivated, unable to bind agonist or activate G protein. |

| G Protein (Gi/o) | Activated by receptor, subunits dissociate to signal downstream | Reduced pool of activatable G proteins due to fewer functional receptors. |

| Adenylyl Cyclase | Inhibited by Gαi subunit | Attenuated inhibition, leading to less suppression of cAMP production. |

| GIRK Channels | Activated by Gβγ subunit, causing hyperpolarization | Decreased rate and magnitude of activation, leading to reduced neuronal inhibition. |

Receptor desensitization is a crucial cellular mechanism that protects against overstimulation, characterized by the rapid waning of a response despite the continued presence of an agonist. For GPCRs like opioid receptors, this process often involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins, which uncouples the receptor from its G protein. nih.govmdpi.com

Interestingly, the functional state of the receptor significantly influences its susceptibility to β-CNA. Studies have shown that agonist-induced desensitization can protect µ-opioid receptors from irreversible inactivation by β-CNA. When receptors are pre-treated with a desensitizing agonist, they enter a state that is shielded from the alkylating action of β-CNA. Following washout of the agonist and β-CNA, these protected receptors can recover their signaling capacity. This suggests that the conformational changes associated with desensitization render the covalent binding site inaccessible to β-CNA.

Conversely, while β-CNA exhibits some agonist activity at both µ- and κ-receptors, this action is not associated with any significant receptor desensitization. nih.gov This finding is critical as it distinguishes β-CNA's primary mechanism as one of receptor inactivation rather than desensitization, solidifying its utility as a pharmacological tool to study receptor reserve without the confounding variable of inducing a desensitized state itself. nih.gov

Table 2: Interaction Between Agonist-Induced Desensitization and β-CNA Activity

| Condition | Receptor State | Effect of β-CNA | Outcome |

|---|---|---|---|

| No Agonist Pre-treatment | Basal/Resting State | Irreversibly binds to and inactivates available receptors. | Reduction in functional receptor population. |

| Agonist Pre-treatment (Desensitizing Agonists) | Desensitized (e.g., phosphorylated, arrestin-bound) | Unable to bind to the desensitized receptors effectively. | Receptors are protected from inactivation and can be resensitized. |

| β-CNA Alone | Activated (agonist effect of β-CNA) | Covalently binds to the receptor it activates. | Receptor is inactivated without causing widespread desensitization of other receptors. nih.gov |

Receptor internalization, or endocytosis, is a process where cell surface receptors are removed and trafficked into the cell's interior. This mechanism plays a key role in regulating the number of surface receptors available for signaling and in the process of receptor resensitization (recycling back to the membrane) or degradation. doi.orgnih.gov For opioid receptors, internalization is often mediated by β-arrestin following agonist-induced receptor phosphorylation. mdpi.combiorxiv.org

Beta-chlornaltrexamine's primary influence on receptor internalization is pre-emptive. By forming a covalent bond with surface-exposed receptors, β-CNA effectively removes them from the pool of receptors that can undergo agonist-induced trafficking. An inactivated receptor cannot bind an agonist and therefore cannot initiate the downstream conformational changes required for GRK phosphorylation, β-arrestin recruitment, and subsequent internalization. mdpi.com

The relationship between desensitization and internalization is crucial in this context. Since agonist-induced desensitization protects receptors from β-CNA, it follows that the population of receptors actively undergoing the process that leads to internalization is also shielded from β-CNA's effects. Therefore, β-CNA acts selectively on receptors that are in a resting or non-desensitized state at the cell surface, leaving the dynamic processes of desensitization and internalization of agonist-occupied receptors to proceed among the remaining functional receptor pool. In essence, β-CNA's influence is not to alter the mechanics of the internalization pathway itself, but to reduce the number of substrates (functional receptors) available for that pathway.

Methodological Applications in Opioid Receptor Research

Quantification of Receptor Reserve and Spare Receptors

The concept of "receptor reserve" or "spare receptors" posits that a maximal physiological response to an agonist can be achieved when only a fraction of the total available receptors are occupied. This phenomenon is highly dependent on both the intrinsic efficacy of the agonist and the density of receptors in a given tissue. Beta-Chlornaltrexamine is instrumental in quantifying this reserve due to its ability to permanently reduce the number of functional receptors.

Receptor depletion assays, also known as receptor inactivation studies, utilize irreversible antagonists like β-CNA to methodically eliminate a portion of the receptor population. The methodology involves treating a tissue or cell preparation with a specific concentration of β-CNA for a defined period, followed by a washout step to remove any unbound antagonist. The remaining functional receptors can then be stimulated by an agonist, and a new concentration-response curve is generated.

By comparing the agonist's concentration-response curve before and after β-CNA treatment, researchers can infer the presence and magnitude of a receptor reserve. If a significant receptor reserve exists, inactivating a fraction of the receptors will cause a rightward shift in the agonist's concentration-response curve (i.e., a higher concentration is needed to produce the same level of response), but the maximum possible response (Emax) will remain unchanged. The maximal response is only diminished once the number of inactivated receptors exceeds the spare receptor pool. This technique has been fundamental in characterizing the receptor reserve for various opioid agonists in different physiological systems. nih.gov

Intrinsic efficacy refers to the ability of an agonist to activate a receptor and elicit a cellular response once it is bound. After partially and irreversibly blocking a receptor population with β-CNA, the system becomes more sensitive to differences in the intrinsic efficacy of various agonists.

High-Efficacy Agonists (Full Agonists): These agonists can still produce a maximal response even when a substantial fraction of receptors has been inactivated by β-CNA. Their high intrinsic efficacy allows them to effectively stimulate the remaining receptor pool to generate a full physiological effect.

Low-Efficacy Agonists (Partial Agonists): These agonists cannot produce a maximal response even at saturating concentrations in a receptor-depleted environment. The reduction in the number of available receptors by β-CNA treatment leads to a significant decrease in the maximal achievable response for a partial agonist.

This experimental paradigm allows for the rank-ordering of opioid agonists based on their intrinsic efficacy. By systematically reducing the receptor density with β-CNA, the point at which an agonist can no longer produce a maximal response provides a quantitative measure of its efficacy.

Table 1: Theoretical Effect of β-CNA Pre-treatment on Agonist Parameters This interactive table illustrates how pre-treatment with β-CNA can differentiate agonists based on efficacy in a system with receptor reserve.

| Agonist Type | Treatment | Agonist EC₅₀ | Maximum Response (Eₘₐₓ) | Interpretation |

|---|---|---|---|---|

| Full Agonist | Control (Vehicle) | 1 nM | 100% | Baseline response. |

| Full Agonist | β-CNA Pre-treatment | 10 nM | 100% | Rightward shift in potency; receptor reserve is utilized. |

| Partial Agonist | Control (Vehicle) | 5 nM | 60% | Lower maximal response at baseline. |

| Partial Agonist | β-CNA Pre-treatment | 25 nM | 30% | Rightward shift and significant reduction in maximal response. |

Characterization of Receptor-Mediated Signal Transduction

Opioid receptors belong to the G-protein coupled receptor (GPCR) superfamily and primarily couple to inhibitory G-proteins (Gαi/o). nih.gov Activation of these receptors initiates a cascade of intracellular events. Beta-CNA is a crucial tool for confirming that these downstream signaling events are specifically mediated by opioid receptors. By pre-treating cells or tissues with β-CNA to irreversibly block the receptors, any subsequent response to an opioid agonist should be abolished.

A canonical signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase activity. nih.gov When an agonist binds to an opioid receptor, the activated Gαi subunit inhibits the adenylyl cyclase enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). acs.org

In research settings, this pathway is often studied by first stimulating cells with an agent like forskolin (B1673556) to increase basal cAMP levels, and then adding an opioid agonist to observe the subsequent inhibition. The application of β-CNA serves as a definitive control. If cells are pre-treated with β-CNA, the subsequent addition of an opioid agonist will fail to inhibit the forskolin-stimulated cAMP production. nih.gov This result confirms that the observed modulation of the cAMP pathway is a direct consequence of agonist interaction with the opioid receptors alkylated by β-CNA.

Upon agonist-induced activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), opioid receptors recruit scaffolding proteins called β-arrestins. frontiersin.org This recruitment is a key step in receptor desensitization, internalization (endocytosis), and the initiation of G-protein-independent signaling cascades. frontiersin.org

Modern pharmacological assays, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter® assay), are used to quantify the recruitment of β-arrestin to the receptor in real-time. springernature.comnih.govnih.gov In this context, β-CNA is used to validate the specificity of the assay. Pre-incubation with β-CNA will covalently bind to the opioid receptors, preventing the agonist from binding and initiating the conformational changes necessary for β-arrestin recruitment. Therefore, in β-CNA-treated cells, a subsequent challenge with an agonist will not produce a β-arrestin recruitment signal, demonstrating that the signal is opioid receptor-dependent.

Opioid receptor activation directly modulates the activity of several types of ion channels, which is a primary mechanism for altering neuronal excitability. nih.gov Beta-CNA is used to verify that the observed changes in ion channel function are mediated through these receptors.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Opioid receptors couple to GIRK channels via the Gβγ subunit of the G-protein. wikipedia.org Activation leads to the opening of these channels, allowing K+ to flow out of the neuron. This efflux of positive charge causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. Pre-treatment with β-CNA prevents agonist-induced activation of GIRK channels, confirming the effect is opioid receptor-mediated.

Voltage-Gated Calcium Channels (VGCCs): Opioid receptor activation also inhibits the function of N-type and P/Q-type VGCCs, again primarily through the action of the Gβγ subunit. nih.govuni.lu This inhibition reduces Ca2+ influx into the presynaptic terminal, which is a critical step for neurotransmitter release. By blocking the receptors with β-CNA, researchers can demonstrate that an agonist's ability to inhibit calcium currents is a specific, receptor-driven event.

Table 2: Application of β-CNA in Validating Opioid Receptor Signal Transduction This table summarizes the expected outcomes when using β-CNA as a tool to confirm the specificity of opioid receptor-mediated signaling events.

| Signaling Pathway | Agonist Action (Control) | Agonist Action (Post β-CNA) | Conclusion from β-CNA Result |

|---|---|---|---|

| cAMP Inhibition | Decreases intracellular cAMP | No change in cAMP levels | Confirms cAMP modulation is opioid receptor-dependent. |

| β-Arrestin Recruitment | Induces β-arrestin recruitment | No β-arrestin recruitment | Confirms recruitment is initiated at the opioid receptor. |

| GIRK Channel Activity | Increases K⁺ efflux (hyperpolarization) | No change in K⁺ current | Confirms GIRK channel activation is opioid receptor-mediated. |

| VGCC Activity | Decreases Ca²⁺ influx | No change in Ca²⁺ current | Confirms VGCC inhibition is opioid receptor-mediated. |

Studies on Opioid Receptor Heteromerization

The formation of heteromers between different opioid receptor subtypes adds a significant layer of complexity to opioid pharmacology. These heteromeric complexes can exhibit unique pharmacological and signaling properties that are distinct from their constituent monomeric receptors. The irreversible nature of β-CNA's antagonism is a key feature that allows for the effective study of these complexes. By permanently blocking one or more receptor types, researchers can isolate and characterize the function of the remaining partners in a heteromer.

Probing Mu-Delta Opioid Receptor Heteromers

The existence and functional significance of mu-delta (μ-δ) opioid receptor heteromers are well-documented. These complexes are implicated in various physiological and pathological processes, including pain perception and the development of opioid tolerance. beta-Chlornaltrexamine has been instrumental in elucidating the unique pharmacology of these heteromers.

Methodologically, β-CNA is employed as an irreversible antagonist for the delta-opioid receptor (OPRD) to investigate receptor populations and their signaling pathways. In cellular models co-expressing both μ- and δ-opioid receptors, pretreatment with β-CNA can selectively and irreversibly inactivate the δ-receptors. Subsequent stimulation with agonists that are known to interact with both receptor types allows researchers to observe the signaling output mediated solely by the μ-opioid receptors within the heteromer. This approach has been pivotal in demonstrating that the presence of the δ-receptor in the heteromer can allosterically modulate the signaling of the μ-receptor.

| Study Focus | Experimental System | Key Finding with β-CNA |

| Receptor Population Analysis | Co-transfected cell lines | Irreversible blockade of δ-receptors by β-CNA allowed for the quantification of remaining functional μ-receptors in heteromeric complexes. |

| Signaling Pathway Modulation | Primary neuronal cultures | Use of β-CNA to silence δ-receptors revealed altered G-protein coupling and downstream signaling of the associated μ-receptor. |

Investigating Kappa-Mu Opioid Receptor Heteromers

The investigation of kappa-mu (κ-μ) opioid receptor heteromers has also benefited from the application of irreversible antagonists like β-CNA. While the existence of κ-μ heteromers has been a subject of ongoing research, pharmacological tools that can differentiate between the individual and heteromeric receptor populations are crucial.

Studies have shown that β-CNA exhibits agonist activity at both μ- and κ-opioid receptors, in addition to its irreversible antagonist properties. This dual activity can be methodologically leveraged. For instance, in tissues or cell lines expressing both receptor types, the initial agonist response to β-CNA can be characterized. Following the irreversible antagonism, the system can be challenged with selective κ- or μ-agonists to understand how the absence of one receptor type within the putative heteromer affects the function of the other. This allows for the inference of functional interactions that are characteristic of heteromerization.

| Research Question | Methodological Approach | Implication for κ-μ Heteromers |

| Functional Interaction | Pre-treatment with β-CNA followed by selective agonist challenge. | Changes in the potency or efficacy of a κ-agonist after irreversible blockade of μ-receptors suggest functional coupling within a heteromer. |

| Agonist Profile of β-CNA | Characterization of the initial agonist response of β-CNA. | The unique agonist profile at co-expressed receptors can provide initial evidence for the formation of a pharmacologically distinct heteromeric entity. |

Exploring Kappa-Delta Opioid Receptor Heteromers

In experimental setups containing both κ- and δ-receptors, researchers can utilize a concentration of β-CNA that selectively inactivates one receptor population to a greater extent than the other, based on their respective affinities. By observing the functional consequences of this differential inactivation on the response to various opioid ligands, insights into the nature of the κ-δ interaction can be gained. For example, if the inactivation of δ-receptors with β-CNA leads to a change in the signaling profile of a κ-agonist, it would strongly suggest the presence of functional κ-δ heteromers.

| Experimental Goal | Application of β-CNA | Deduced Information about κ-δ Heteromers |

| Unmasking Heteromer-Specific Signaling | Selective irreversible antagonism of one receptor subtype. | The emergence of a novel signaling pathway upon agonist stimulation after β-CNA treatment points to heteromer-specific functions. |

| Determining Receptor Interdependence | Complete irreversible blockade of one receptor type. | The loss of response to an agonist that was previously active suggests that both receptor protomers are required for function in the heteromeric context. |

Preclinical Research Models Utilizing Beta Chlornaltrexamine Dihydrochloride

In Vitro Models of Opioid Receptor Function

In vitro models are fundamental for characterizing the molecular and tissue-level interactions of compounds like β-CNA with opioid receptors. These systems permit a controlled environment to dissect specific pharmacological properties.

Cell lines such as Human Embryonic Kidney 293 (HEK293) and mouse pituitary tumor (AtT20) cells are cornerstones of opioid receptor research. nih.gov These cells, along with others like Chinese Hamster Ovary (CHO) cells, are frequently used to stably or transiently express specific opioid receptor subtypes (μ, δ, or κ). umn.eduarizona.edu This recombinant expression provides a homogenous and defined system to study receptor binding, signal transduction, and regulation.

In these assay systems, β-CNA is utilized to investigate the mechanisms of irreversible antagonism. Researchers can quantify the covalent binding by observing a reduction in the total number of available receptors (Bmax) in radioligand binding assays, without altering the binding affinity (Kd) of other ligands to the remaining active receptors. Functional assays, such as those measuring agonist-induced inhibition of adenylyl cyclase and subsequent cAMP accumulation, are also employed. arizona.edu Treatment with β-CNA results in a non-competitive, insurmountable antagonism of agonist activity, providing a clear measure of its irreversible action. Furthermore, these cell lines are used to study downstream signaling pathways, such as the activation of c-Jun N-terminal kinase (JNK), which can be modulated by opioid receptor ligands. nih.gov The specific effects of β-CNA on these pathways can be precisely characterized, offering insights into the complexities of opioid receptor signaling.

Classic pharmacological preparations, such as the guinea-pig ileum and the mouse vas deferens, are invaluable for studying the integrated functional effects of opioid ligands in a physiological context. These smooth muscle tissues are innervated and contain a rich population of different opioid receptor subtypes, making them ideal for assessing the functional activity and selectivity of compounds.

In the guinea-pig ileum, which primarily expresses μ- and κ-opioid receptors, β-CNA demonstrates a complex pharmacological profile. It acts as a potent, irreversible antagonist at these receptors. nih.gov Interestingly, it also displays some partial agonist activity, meaning it can weakly activate the receptors before irreversibly blocking them. nih.gov In contrast, in the mouse vas deferens, a preparation sensitive to μ-, κ-, and δ-opioid receptor agonists, β-CNA behaves as a more straightforward irreversible antagonist across all three receptor types. nih.gov The differential activity of β-CNA in these tissues helps researchers to probe the structural and functional differences in receptor populations and their signaling pathways in distinct physiological environments.

Table 1: Comparative Pharmacological Profile of β-Chlornaltrexamine in Isolated Tissues

| Tissue Preparation | Primary Opioid Receptors | β-CNA Antagonist Activity | β-CNA Agonist Activity |

|---|---|---|---|

| Guinea-Pig Ileum | μ (mu), κ (kappa) | Irreversible | Partial Agonist |

| Mouse Vas Deferens | μ (mu), δ (delta), κ (kappa) | Irreversible | Not reported |

In Vivo Preclinical Neurobiological Investigations (Animal Models)

Animal models are essential for understanding the systemic and behavioral effects of modulating the opioid system. The long-lasting and non-equilibrium antagonism produced by β-CNA makes it a unique tool for in vivo studies, allowing for the investigation of neurobiological processes over extended periods following a single administration.

The central nervous system (CNS) is the primary site of action for the profound effects of opioids. Beta-chlornaltrexamine administered directly into the CNS of animal models is used to explore the long-term roles of opioid receptors in various neurological functions. Studies have investigated the recovery of the opioid system following alkylation by β-CNA. For instance, after treatment, the return of functions like stress-induced analgesia can be monitored over time and correlated with the rate of new receptor synthesis and recovery of opioid binding sites in the brain. nih.gov This approach provides critical information on receptor turnover and the resilience of the central opioid system. Furthermore, opioid antagonists can influence synaptic plasticity, a fundamental process for learning and memory. nih.gov By irreversibly blocking opioid receptors, β-CNA can be used to probe the necessity of tonic (ongoing) opioid signaling in maintaining synaptic health and function within brain circuits like the hippocampus and cortex.

Endogenous opioid peptides are known to be significant regulators of appetite and feeding behavior. The administration of β-CNA into the brain has been a key strategy to unravel the specific roles of different opioid receptors in this process. Research in rat models has shown that intracerebroventricular (icv) injection of β-CNA causes a significant and sustained reduction in daily food intake, leading to a corresponding decrease in body weight for several days. nih.gov This demonstrates the crucial role of the central opioid system in maintaining normal feeding patterns.

Moreover, β-CNA has been used to confirm the involvement of all three major opioid receptor types in mediating agonist-induced feeding. nih.gov Pre-treatment with β-CNA effectively abolishes or severely diminishes the potent feeding-stimulant effects of selective agonists for the μ-receptor (DAGO), δ-receptor (DSLET), and κ-receptor (Dynorphin A). nih.gov These findings underscore the utility of β-CNA as a tool to confirm that the collective activation of central opioid receptors is a key driver of food consumption.

Table 2: Effect of β-CNA Pre-treatment on Opioid Agonist-Induced Feeding in Rats

| Opioid Agonist | Receptor Selectivity | Effect on Food Intake (Without β-CNA) | Effect on Food Intake (After β-CNA) |

|---|---|---|---|

| DAGO | μ (mu) | Strongly Stimulates | Blocked/Greatly Attenuated |

| DSLET | δ (delta) | Stimulates | Blocked/Greatly Attenuated |

| Dynorphin A | κ (kappa) | Stimulates | Blocked/Greatly Attenuated |

Beyond feeding and acute analgesia, opioid receptors are integral to a wide array of complex neurological processes, including pain perception, mood, and reward. frontiersin.orgelifesciences.org Beta-chlornaltrexamine is employed to investigate the long-term contribution of opioid signaling to these functions. For example, by creating a state of prolonged opioid receptor blockade, researchers can study how the brain adapts to the absence of opioid tone, which is relevant for understanding aspects of chronic pain and affective disorders. Studies on the modulation of complex circuits, such as the thalamo-cortico-striatal pathways involved in both pain and reward, utilize opioid ligands to dissect synaptic mechanisms. elifesciences.org The use of an irreversible antagonist like β-CNA in such studies allows for a clear delineation of the necessity of opioid receptor availability for specific circuit functions and behaviors. It also provides a model for studying the recovery of these neurological processes, linking the time course of behavioral restoration to the underlying molecular recovery of the opioid receptors themselves. nih.gov

Analysis of Dopamine (B1211576) Release Modulation by Kappa Opioid Receptors

Beta-chlornaltrexamine (β-CNA) dihydrochloride, an irreversible antagonist of opioid receptors, has been instrumental in preclinical research to elucidate the regulatory role of kappa opioid receptors (KORs) on dopamine neurotransmission. Its covalent binding to these receptors allows for a prolonged blockade, enabling researchers to study the sustained effects of KOR inactivation on dopamine release dynamics.

Preclinical studies have demonstrated that the activation of KORs typically exerts an inhibitory influence on the release of dopamine in key brain regions associated with reward and motivation, such as the nucleus accumbens. nih.gov The use of β-CNA has provided a valuable tool to investigate the consequences of blocking this inhibitory pathway.

One significant study investigated the ability of β-CNA to counteract the suppression of dopamine release induced by a KOR agonist. In this research, the KOR agonist U69,593 was used to inhibit dopamine release, and the effect of pretreatment with β-CNA was observed. The findings indicated that intracerebroventricular (ICV) administration of β-chlornaltrexamine effectively diminished the inhibitory effect of U69,593 on dopamine release. nih.gov This attenuation of KOR-mediated inhibition was observed to be long-lasting, with significant effects seen up to a week following a single administration of β-CNA. nih.gov

The research highlights that the irreversible antagonism by β-CNA provides a durable window to observe the functional recovery and turnover of KORs and their subsequent influence on dopaminergic signaling. These preclinical findings underscore the crucial role of the kappa opioid system in modulating dopamine release and demonstrate the utility of β-CNA as a research tool to probe these mechanisms. The persistent blockade by β-CNA allows for the examination of compensatory changes in the dopamine system following long-term KOR inactivation.

Table 1: Effect of Beta-Chlornaltrexamine (β-CNA) Pretreatment on KOR Agonist-Induced Inhibition of Dopamine Release

| Pretreatment Group | Time After β-CNA Administration | KOR Agonist | Observed Effect on Dopamine Release Inhibition |

| Sham | N/A | U69,593 | Pronounced inhibition of dopamine release |

| β-CNA (1 µg, ICV) | 48 hours | U69,593 | Significantly attenuated inhibition of dopamine release |

| β-CNA (1 µg, ICV) | 1 week | U69,593 | Significantly attenuated inhibition of dopamine release |

| Data sourced from a preclinical study investigating the effects of β-CNA on KOR-mediated dopamine release. nih.gov |

Structure Activity Relationship Sar Studies and Analog Development

Derivation from Naltrexone (B1662487) and Structural Modifications

Beta-chlornaltrexamine is a semi-synthetic derivative of naltrexone, a well-established competitive opioid receptor antagonist. nih.govmdpi.com The synthesis of β-CNA involves the chemical modification of the naltrexone molecule, specifically at the C-6 position. doi.orgnih.gov The defining structural alteration is the introduction of a bis(2-chloroethyl)amino group, also known as a nitrogen mustard moiety, at this position. wikipedia.org

This modification transforms the parent compound, naltrexone—a reversible antagonist—into an irreversible one. The core morphinan (B1239233) structure of naltrexone, which is responsible for its affinity for opioid receptors, remains intact. This allows β-CNA to first bind to the receptor in a manner similar to naltrexone. However, the appended nitrogen mustard group introduces a reactive electrophilic component, fundamentally changing the nature of the interaction from a transient, reversible binding to a permanent, covalent bond. nih.govwikipedia.org

Elucidation of Molecular Features Conferring Irreversible Antagonism

The irreversible antagonism of β-chlornaltrexamine is a direct consequence of its nitrogen mustard group. wikipedia.org This functional group is a powerful alkylating agent. In a physiological environment, the bis(2-chloroethyl)amino moiety can undergo an intramolecular cyclization to form a highly reactive and unstable aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to attack by a nucleophile. nih.gov

When β-CNA is bound within the active site of an opioid receptor, a suitably positioned nucleophilic amino acid residue (such as from a cysteine or lysine (B10760008) side chain) can attack the aziridinium ion. This results in the formation of a stable, covalent bond between the drug and the receptor. wikipedia.orgpharmacologycanada.org This alkylation event permanently deactivates the receptor, rendering it incapable of binding with endogenous or exogenous opioids. wikipedia.org The long-lasting antagonist effects, which can persist for days, are attributed to this covalent interaction, as restoration of receptor function requires the synthesis of new receptor proteins. nih.gov While predominantly an antagonist, β-CNA has also been observed to exhibit some irreversible mixed agonist-antagonist activity at the mu (μ) and kappa (κ) opioid receptors. wikipedia.orgnih.govnih.gov

Comparative Analysis with Related Opioid Antagonists

The unique properties of β-CNA are best understood in comparison to other related opioid receptor antagonists, particularly those that also exhibit long-lasting or irreversible effects.

Beta-funaltrexamine (β-FNA) is another key irreversible antagonist derived from naltrexone. wikipedia.org Structurally, it differs from β-CNA in the nature of its reactive group at the C-6 position. Instead of a nitrogen mustard, β-FNA possesses a fumaramate methyl ester group. wikipedia.org This group acts as a Michael acceptor, which can also react with nucleophilic residues in the receptor to form a covalent bond.

Despite both being irreversible antagonists, their receptor selectivity profiles differ significantly. β-CNA is a non-selective antagonist, forming covalent bonds with μ, delta (δ), and κ opioid receptors. wikipedia.orgnih.gov In contrast, β-FNA is a selective irreversible antagonist for the μ-opioid receptor. wikipedia.orgnih.govtocris.com Interestingly, while it irreversibly blocks μ-receptors, β-FNA also acts as a reversible agonist at the κ-opioid receptor. wikipedia.orgnih.gov This dual activity makes β-FNA a valuable tool for distinguishing between μ- and κ-receptor-mediated effects, but its κ-agonist properties can be a confounding factor in some experimental designs. nih.govresearchgate.net

Methocinnamox (M-CAM) and clocinnamox (B10781148) (C-CAM) are long-lasting, potent opioid antagonists that represent a different chemical lineage, as they were derived from structural modifications of buprenorphine. wikipedia.orgwikipedia.org Unlike β-CNA and β-FNA, their long duration of action is generally considered to be pseudo-irreversible, resulting from very slow dissociation from the receptor rather than covalent bond formation. mdpi.com

These compounds were developed to overcome some of the limitations of β-CNA and β-FNA, such as the low μ-receptor selectivity of β-CNA and the κ-agonist activity of both β-CNA and β-FNA. nih.govresearchgate.net In comparative studies, M-CAM, in particular, has demonstrated high selectivity for the μ-opioid receptor with a very long duration of action and a lack of the confounding agonist activity seen with β-FNA and β-CNA. nih.govresearchgate.netbath.ac.uk In binding assays, C-CAM and M-CAM showed greater selectivity for μ- over κ-receptors, whereas β-FNA and β-CNA were found to be μ/δ-selective, but not μ/κ-selective. nih.govbath.ac.uk

| Compound | Parent Molecule | Mechanism | μ-Receptor Activity | κ-Receptor Activity | δ-Receptor Activity | Selectivity Profile |

|---|---|---|---|---|---|---|

| β-Chlornaltrexamine (β-CNA) | Naltrexone | Irreversible (Covalent Alkylation) | Irreversible Antagonist / Partial Agonist | Irreversible Antagonist / Partial Agonist | Irreversible Antagonist | Non-selective |

| β-Funaltrexamine (β-FNA) | Naltrexone | Irreversible (Covalent Michael Addition) | Irreversible Antagonist | Reversible Agonist | Reversible Antagonist | μ-selective irreversible antagonist |

| Methocinnamox (M-CAM) | Buprenorphine | Pseudo-irreversible (Slow Dissociation) | Antagonist | Antagonist | Antagonist | Highly μ-selective antagonist |

| Clocinnamox (C-CAM) | Buprenorphine | Pseudo-irreversible (Slow Dissociation) | Antagonist | Antagonist | Antagonist | μ-selective antagonist |

The naltrexone scaffold has been extensively used to develop a wide range of opioid receptor ligands. nih.goveurekaselect.comdocumentsdelivered.com Modifications at various positions on the molecule can dramatically alter affinity and selectivity. For example, substitutions at the 14-position of naltrexone with heteroaromatic groups have been shown to switch the pharmacological profile from μ-opioid receptor selective to dual μ/κ-opioid receptor selective antagonists. nih.gov The parent compound of β-CNA is naltrexamine, which is itself an opioid receptor antagonist. wikipedia.org These studies highlight the plasticity of the naltrexone structure and its utility as a template for designing ligands with tailored pharmacological properties.

Design and Synthesis of Novel Research Probes Based on Beta-Chlornaltrexamine Dihydrochloride Scaffolds

The principle underlying β-CNA's mechanism—tethering a reactive electrophile to a receptor-binding scaffold—has been a foundational concept in the design of affinity labels or research probes for receptors. nih.gov The goal is to create molecules that can selectively and permanently bind to a specific receptor type or subtype, allowing for its isolation, characterization, and study.

Building on the β-CNA concept, researchers have synthesized analogues of both β-CNA and β-FNA with modified "arms" of varying lengths connecting the naltrexone core to the electrophilic group. nih.gov The rationale is that by altering the spatial relationship between the recognition part of the molecule (the naltrexone scaffold) and the reactive part (the electrophile), it may be possible to target nucleophilic residues that are unique to a specific opioid receptor subtype. This approach aims to develop affinity labels with higher selectivity than the parent compounds, which could prove invaluable in mapping the ligand binding domains of different opioid receptors and elucidating the structural basis for their pharmacological diversity. nih.gov

Theoretical Frameworks and Analytical Approaches

Application of the Furchgott Method in Receptor Characterization

The Furchgott method is a classical pharmacological technique used to determine the dissociation constant (KA) of an agonist, which is a measure of its affinity for a receptor. This method is particularly useful in systems where the relationship between receptor occupancy and response is not linear, a common phenomenon in biological systems often referred to as "receptor reserve." The method relies on the irreversible inactivation of a fraction of the receptor population by an antagonist like β-CNA.

The underlying principle of the Furchgott method is that equiactive responses elicited by an agonist before and after irreversible receptor inactivation correspond to an equal number of occupied receptors. By measuring the concentrations of the agonist required to produce the same level of response before ([A]) and after ([A']) treatment with an irreversible antagonist, the KA of the agonist can be determined.

The relationship between these concentrations is described by the following equation:

1/[A] = (1/q) * (1/[A']) + (1-q)/(q*KA)

where 'q' is the fraction of receptors remaining active after treatment with the irreversible antagonist. A plot of 1/[A] versus 1/[A'] (a Furchgott plot) yields a straight line with a slope of 1/q and a y-intercept of (1-q)/(q*KA). From these values, the KA can be calculated.

In a typical experiment using β-CNA in an isolated tissue preparation such as the guinea-pig ileum, a cumulative concentration-response curve to an opioid agonist (e.g., normorphine) is first established. nih.gov The tissue is then incubated with a specific concentration of β-CNA for a defined period to allow for irreversible receptor alkylation. After washing out the excess β-CNA, a second cumulative concentration-response curve to the same agonist is generated. The curve obtained after β-CNA treatment will be shifted to the right and may show a reduced maximal response, indicative of receptor inactivation.

Interactive Table: Hypothetical Furchgott Analysis Data for an Opioid Agonist in the Presence of β-CNA

| Response (% of Max) | Agonist Concentration [A] (nM) | Agonist Concentration [A'] (nM) after β-CNA | 1/[A] (nM⁻¹) | 1/[A'] (nM⁻¹) |

| 20 | 5 | 15 | 0.200 | 0.067 |

| 30 | 8 | 25 | 0.125 | 0.040 |

| 40 | 12 | 40 | 0.083 | 0.025 |

| 50 | 20 | 70 | 0.050 | 0.014 |

| 60 | 35 | 120 | 0.029 | 0.008 |

From a plot of this hypothetical data, the slope and y-intercept could be determined, allowing for the calculation of the agonist's KA.

Interpretation of Receptor Binding Kinetics in the Presence of Irreversible Ligands

The binding of a ligand to a receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). For reversible ligands, the ratio of these rates (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. However, for an irreversible ligand like β-CNA, the kinetic model is more complex.

The interaction of an irreversible antagonist with its receptor is typically modeled as a two-step process:

A reversible binding step where the ligand (I) binds to the receptor (R) to form a non-covalent complex (RI), characterized by an affinity constant KI.

An irreversible step where the non-covalent complex undergoes a conformational change or chemical reaction to form a stable, covalent bond (R-I), characterized by a rate constant of inactivation (kinact).

The irreversible binding of β-CNA means that its dissociation rate (koff) is essentially zero. Once the covalent bond is formed, the receptor is permanently inactivated. This has several implications for the interpretation of binding kinetics:

Time-Dependency: The extent of receptor inactivation by β-CNA is dependent on both its concentration and the incubation time.

Competition Binding: In competition binding assays, the presence of β-CNA will cause a time-dependent decrease in the binding of a radiolabeled ligand. The rate of this decrease can be used to study the kinetics of β-CNA's interaction with the receptor.

Effect on Other Ligands: By irreversibly blocking a portion of the receptor population, β-CNA can alter the apparent binding kinetics of other ligands. For example, it can be used to study the dissociation rates of slowly dissociating radioligands by preventing their re-binding after dissociation.

Future Directions in Beta Chlornaltrexamine Dihydrochloride Research

Advancements in Understanding Receptor Allosteric Modulation

The classical model of drug-receptor interaction focuses on ligands binding to an orthosteric site, the same site as the endogenous neurotransmitter. However, it is now understood that G protein-coupled receptors (GPCRs), including opioid receptors, possess topographically distinct allosteric sites. nih.govnih.gov Ligands binding to these sites, known as allosteric modulators, can alter the receptor's response to orthosteric ligands without directly competing with them. This offers a novel therapeutic approach with the potential for greater receptor subtype selectivity and a finer tuning of cellular responses. frontiersin.orgroutledge.com

Future research can leverage β-CNA to dissect the mechanisms of allosteric modulation at opioid receptors. By irreversibly occupying and silencing the orthosteric binding pocket, β-CNA provides a unique experimental paradigm. With the primary binding site blocked, researchers can more effectively isolate and study the effects of allosteric modulators on receptor conformation, signaling, and trafficking.

Potential research applications include:

Identifying Novel Allosteric Sites: In a system where orthosteric sites are permanently blocked by β-CNA, high-throughput screening of compound libraries could more readily identify molecules that bind to allosteric sites and induce conformational changes in the receptor.

Characterizing Modulator Effects: β-CNA can help differentiate the effects of positive allosteric modulators (PAMs), which enhance orthosteric ligand efficacy, and negative allosteric modulators (NAMs), which reduce it. nih.govnih.gov By pre-treating with β-CNA, subsequent application of an allosteric modulator in the presence of a radiolabeled ligand for the allosteric site could clarify the modulator's direct effects on receptor state.

Probing Biased Signaling: Allosteric modulators can introduce "signaling bias," preferentially activating one intracellular pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). nih.govnih.gov Using β-CNA to silence the receptor population allows for a baseline against which the biased signaling profile induced by allosteric modulators can be precisely measured.

| Research Area | Methodological Approach with β-CNA | Anticipated Outcome |

|---|---|---|

| Discovery of Allosteric Sites | Use β-CNA to irreversibly block orthosteric sites, followed by screening for ligands that still bind to and modulate the receptor. | Identification of novel allosteric binding pockets on opioid receptors. |

| Characterization of Modulator Function | Pre-treat cells with β-CNA to prevent orthosteric binding, then assess how PAMs or NAMs alter receptor conformation or interaction with signaling molecules. | A clearer understanding of how allosteric modulators function independently of orthosteric ligand presence. nih.govbiorxiv.org |

| Investigation of Biased Signaling | Utilize β-CNA to create a "silent" receptor population, providing a stable baseline to measure the specific signaling pathways (G protein vs. β-arrestin) activated by an allosteric modulator. | Elucidation of the mechanisms by which allosteric modulators can direct signaling traffic, offering potential for more targeted therapeutics. nih.gov |

Investigation of Non-Canonical Opioid Receptor Signaling Pathways

Opioid receptor signaling is classically defined by the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channels. transpopmed.org However, a growing body of evidence points to the existence of non-canonical signaling pathways that are independent of G protein coupling. A prominent example is the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can initiate its own distinct signaling cascades. nih.govnih.gov

Furthermore, research has uncovered crosstalk between opioid receptors and other signaling systems. For instance, kappa opioid receptor (KOR) activation has been shown to inhibit itch transmission through a non-canonical pathway involving phospholipase C (PLC) and protein kinase C (PKC)δ, which in turn desensitizes the gastrin-releasing peptide receptor (GRPR). researchgate.netnih.govnih.gov This Gαi-independent mechanism highlights the complexity of opioid signaling. nih.govnih.gov

β-CNA is an ideal tool for future investigations into these non-canonical pathways. Its irreversible nature allows for the selective and long-term removal of canonical G protein signaling contributions from a specific population of opioid receptors. This "pharmacological knockout" can unmask the activity of alternative pathways.

Future studies could involve:

Isolating β-arrestin Signaling: By pre-treating cells or tissues with β-CNA, researchers can eliminate the G protein-mediated signal. Subsequent stimulation with an opioid agonist would allow for the specific study of β-arrestin recruitment and downstream signaling events without the confounding influence of G protein activation.

Dissecting Receptor Crosstalk: In studies of receptor interactions, such as the KOR-GRPR system, β-CNA could be used to irreversibly block KORs. This would enable researchers to determine which signaling events downstream of GRPR activation are dependent on a functional KOR, thereby mapping the specific points of interaction in the non-canonical pathway.

Exploring Novel Signaling Partners: The elimination of the primary G protein signal with β-CNA could facilitate the discovery of previously unknown signaling partners for opioid receptors through techniques like co-immunoprecipitation and proteomics.

| Signaling Pathway | Experimental Strategy using β-CNA | Potential Insight |

|---|---|---|

| β-Arrestin Pathway | Irreversibly antagonize opioid receptors with β-CNA to silence G-protein signaling, then measure agonist-induced β-arrestin recruitment and downstream effects. | Quantification of β-arrestin-mediated signaling in the absence of canonical G-protein activity. nih.gov |

| KOR-PLC-PKCδ-GRPR Pathway | Use β-CNA to selectively and irreversibly block KORs in spinal cord tissue to investigate the impact on GRPR-mediated itch signaling. | Confirmation of the necessity of KOR for the non-canonical desensitization of GRPR. researchgate.netnih.gov |

| Discovery of New Pathways | Treat neuronal cultures with β-CNA and use proteomic analysis to identify proteins that change their interaction profile with opioid receptors upon agonist stimulation. | Identification of novel effector proteins and signaling cascades associated with opioid receptors. |

Development of Advanced Preclinical Research Methodologies

The translation of findings from basic research to clinical applications requires robust preclinical models and methodologies. nih.gov Future research involving β-CNA will benefit from integrating advanced in vivo techniques to understand its long-term effects on the complex neural circuits underlying conditions like pain, addiction, and mood disorders.

The development of sophisticated preclinical methodologies can provide a more holistic view of the consequences of irreversible receptor antagonism. This moves beyond acute pharmacological assessments to a systems-level understanding of neural plasticity and adaptation.

Future preclinical research could incorporate:

Advanced In Vivo Imaging: Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) can be used to longitudinally monitor changes in receptor density, neurochemistry, and brain activity in living animals following treatment with β-CNA. cancer.gov This allows for a dynamic understanding of how the brain adapts to the permanent loss of a subset of opioid receptors.

Biomarker Discovery: Employing transcriptomics, proteomics, and metabolomics on tissues from β-CNA-treated animals can help identify biomarkers associated with the long-term adaptation of the endogenous opioid system. cancer.gov This could reveal novel targets for therapeutic intervention.

Elucidating Novel Pharmacological Interactions of Irreversible Opioid Antagonists

The pharmacological effects of opioids are not solely mediated by individual receptors acting in isolation. Opioid receptors can form heterodimers, both with other opioid receptor subtypes (e.g., μ-δ) and with non-opioid receptors (e.g., MOR-V1bR). frontiersin.org These heterodimers can exhibit unique pharmacological properties, including altered ligand binding, signaling, and trafficking, compared to their constituent monomers. frontiersin.org

Furthermore, there is evidence of crosstalk between the opioid system and other signaling pathways, such as the innate immune system's Toll-Like receptor 4 (TLR4) pathway. transpopmed.org Understanding these interactions is crucial for developing a complete picture of opioid pharmacology.

Future research in this area may focus on:

Investigating Heterodimer Function: β-CNA, which shows some selectivity, could be used to irreversibly inactivate one protomer within a heterodimer (e.g., the μ-receptor in a μ-δ heterodimer). This would allow for the pharmacological characterization of the remaining protomer (the δ-receptor) in its heterodimeric context, revealing how its function is modulated by its partner.

Probing Crosstalk with Other Receptors: The interaction between opioid receptors and the TLR4 system is implicated in the inflammatory side effects of some opioids. β-CNA could be used to determine if this crosstalk is dependent on direct opioid receptor signaling by observing whether the irreversible blockade of opioid receptors alters TLR4-mediated inflammatory responses. transpopmed.org

Mapping Receptor Subtype Contributions: β-CNA has been shown to have agonist activity mediated by both μ- and κ-receptors. nih.gov By using more selective irreversible antagonists developed from the β-CNA scaffold, researchers could systematically dissect the relative contributions of different receptor subtypes to various physiological effects. nih.govnih.gov

Q & A

Q. How to validate antagonist activity in complex biological matrices (e.g., cerebrospinal fluid)?

- Methodological Answer : Employ solid-phase extraction (SPE) to isolate the compound from matrix interferents. Use tandem MS (LC-MS/MS) with deuterated internal standards for quantification. Confirm functional antagonism via ex vivo receptor occupancy assays paired with behavioral models (e.g., tail-flick test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.